1H-Indole, 3,3'-methylenebis[5-chloro-
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Overview
Description
1H-Indole, 3,3’-methylenebis[5-chloro-] is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones
Preparation Methods
The synthesis of 1H-Indole, 3,3’-methylenebis[5-chloro-] typically involves the reaction of indole with p-toluenesulfonic acid in toluene . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole, 3,3’-methylenebis[5-chloro-] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 3,3’-methylenebis[5-chloro-] has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-chloro-] involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The specific pathways involved depend on the biological activity being studied, such as its anticancer or antiviral effects.
Comparison with Similar Compounds
1H-Indole, 3,3’-methylenebis[5-chloro-] can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
5-Fluoroindole: Known for its antiviral properties.
The uniqueness of 1H-Indole, 3,3’-methylenebis[5-chloro-] lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility compared to other indole derivatives.
Properties
CAS No. |
5030-93-3 |
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Molecular Formula |
C17H12Cl2N2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
5-chloro-3-[(5-chloro-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C17H12Cl2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2 |
InChI Key |
ZPDALSGUMJKPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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